![molecular formula C10H16BrNO3 B2586810 Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 958248-90-3](/img/structure/B2586810.png)
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a type of organic compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a carboxylate group (-COO-), and a pyrrolidinone ring (a five-membered ring with one oxygen atom and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a bromomethyl group attached to the ring, and a tert-butyl carboxylate group also attached to the ring .Chemical Reactions Analysis
The bromomethyl group in the compound is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a bromomethyl group are often solid at room temperature, and the presence of a carboxylate group could make the compound polar .Scientific Research Applications
Enantioselective Synthesis via tert-Butanesulfinamide
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a precursor to tert-butanesulfinamide, which has gained prominence in asymmetric synthesis. Researchers employ tert-butanesulfinamide in the enantioselective construction of N-heterocycles. Its chiral nature allows for the creation of optically pure compounds, making it a gold standard in this field .
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a versatile reactant in organic synthesis . It is used to facilitate the introduction of the tert-butyl group . The primary targets of this compound are guanine and adenine based-nucleosides .
Mode of Action
The compound interacts with its targets through a process known as deguanylation and deadenylation . In this process, Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Biochemical Pathways
The affected biochemical pathway involves the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate plays a role in this process, affecting the transmetalation mechanisms .
Result of Action
The molecular and cellular effects of Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate’s action involve changes in the structure of nucleosides. Specifically, the compound causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.